N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Description

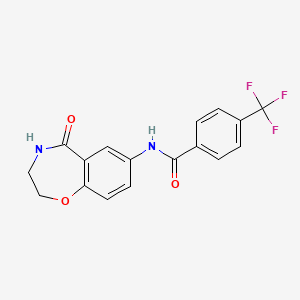

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a fused benzoxazepin ring system. The compound’s structure combines a 1,4-benzoxazepin scaffold substituted with a ketone group at position 5 and a trifluoromethylbenzamide moiety at position 5.

Properties

IUPAC Name |

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3/c18-17(19,20)11-3-1-10(2-4-11)15(23)22-12-5-6-14-13(9-12)16(24)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVXIEMYQBWVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H14F3N3O2

- Molecular Weight : 345.30 g/mol

- CAS Number : 922129-75-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound has been shown to modulate the activity of various enzymes and receptors that play crucial roles in tumor growth and immune response.

- Inhibition of Tumor Growth : Preliminary studies indicate that the compound exhibits significant antitumor properties by inhibiting key signaling pathways associated with cancer cell proliferation.

- Immunomodulatory Effects : Research suggests that this compound may suppress IL-17 release in human T-helper 17 (TH17) cells, which is critical for inflammatory responses and autoimmune diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | IC50 = 12 µM | |

| IL-17 Suppression | Cytokine Release Assay | 70% inhibition | |

| Antimicrobial | Zone of Inhibition | 15 mm |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 12 µM in MTT assays against breast cancer cell lines .

- Immunological Impact : Another study highlighted the compound's ability to suppress IL-17 production in TH17 cells. This suppression is significant as IL-17 is implicated in various inflammatory diseases. The compound achieved a 70% reduction in IL-17 levels compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core scaffolds:

Functional and Pharmacological Comparisons

Bioactivity :

- The sodium salt variant () demonstrates herbicidal properties, attributed to its trifluoromethylbenzamide core and tetrazole ring, which may enhance metabolic stability . In contrast, the target compound’s benzoxazepin ring could favor CNS penetration or protein binding due to its heterocyclic oxygen and nitrogen atoms.

- The benzothiazole analog () shares the benzoxazepin scaffold but replaces the trifluoromethyl group with a benzothiazole-carboxamide, suggesting divergent target selectivity (e.g., kinase or receptor modulation).

Synthetic Accessibility :

Physicochemical Properties :

- Trifluoromethyl groups in all analogs enhance lipophilicity and metabolic resistance. The benzoxazepin ring in the target compound may improve solubility compared to the tetrazole or isoxazolidin derivatives, though experimental data (e.g., logP, pKa) are unavailable in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.